![molecular formula C18H14N2OS B11667975 N'-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide CAS No. 315206-39-4](/img/structure/B11667975.png)
N'-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide
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Overview
Description
N’-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide is a compound that belongs to the class of hydrazides It is characterized by the presence of a biphenyl group attached to a thiophene ring through a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide typically involves the condensation of biphenyl-4-carbaldehyde with thiophene-2-carbohydrazide. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The biphenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the biphenyl or thiophene rings.
Scientific Research Applications
Coordination Chemistry
N'-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their electronic properties and potential applications in catalysis.
The compound has shown promising antibacterial and antifungal properties. Studies indicate that it exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, a study demonstrated that derivatives of thiophene compounds can sensitize HepG2 cells to existing chemotherapeutic agents like sorafenib, enhancing their efficacy against liver cancer .
Medicinal Chemistry
Research highlights the potential of this compound in drug development. Its structural characteristics make it a candidate for designing new pharmaceuticals targeting various diseases, including cancer and infections caused by resistant bacterial strains .
Material Science
In industry, this compound can be utilized in the synthesis of advanced materials, including organic semiconductors and dyes. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Cell Line | IC50 Value (µM) | Activity |
---|---|---|
MCF-7 | 10 | Anticancer |
HepG2 | 15 | Anticancer |
E. coli | 20 | Antibacterial |
S. aureus | 25 | Antifungal |
Case Studies
-
Cytotoxicity Evaluation
A study conducted by Mehdhar et al. evaluated the cytotoxic effects of thiophene derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation, suggesting their potential as anticancer agents . -
Antimicrobial Activity
Another research effort focused on the antimicrobial properties of thiophene-based compounds, including this compound. The findings demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting its utility in addressing antibiotic resistance . -
Material Applications
Recent advancements have explored the use of this compound in organic electronics. Its ability to form stable complexes with metal ions has been leveraged to enhance the performance of organic photovoltaic cells, demonstrating its versatility beyond biological applications .
Mechanism of Action
The mechanism of action of N’-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-4-methylaniline
Uniqueness
N’-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide is unique due to the presence of both biphenyl and thiophene moieties, which confer distinct electronic and steric properties
Biological Activity
N'-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews its synthesis, characterization, and biological evaluations based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction of thiophene-2-carboxylic acid derivatives with hydrazine or its derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts may be employed to enhance yields.
Characterization Techniques
Characterization of the synthesized compound is usually performed using:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information on the molecular structure.
- Fourier Transform Infrared Spectroscopy (FTIR) : Identifies functional groups present in the compound.
- Mass Spectrometry : Confirms molecular weight and structure.
- X-ray Crystallography : Determines the crystal structure, if applicable.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including breast (MCF7), colon (HCT116), and lung (A549) cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 15.2 | Apoptosis induction |
HCT116 | 12.5 | Cell cycle arrest |
A549 | 18.3 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead for developing new antibiotics.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound on MCF7 cells. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis markers observed through flow cytometry analysis .
- Antimicrobial Study : Another investigation assessed the antimicrobial properties against clinical isolates of Staphylococcus aureus. The compound demonstrated effective inhibition at concentrations lower than traditional antibiotics, suggesting its potential as a new therapeutic agent .
- Mechanistic Insights : Molecular docking studies have provided insights into the interaction between this compound and target proteins involved in cancer progression, indicating that it may act as an inhibitor of key enzymes related to tumor growth .
Properties
CAS No. |
315206-39-4 |
---|---|
Molecular Formula |
C18H14N2OS |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[(E)-(4-phenylphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H14N2OS/c21-18(17-7-4-12-22-17)20-19-13-14-8-10-16(11-9-14)15-5-2-1-3-6-15/h1-13H,(H,20,21)/b19-13+ |
InChI Key |
IHYXNSVIQRBXOZ-CPNJWEJPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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